(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
This compound is a benzimidazole-chromene hybrid featuring a carboxamide linker and a 4-methoxyphenylimino substituent. Its structure integrates a benzimidazole moiety, known for its role in targeting kinases and DNA-interacting proteins, with a chromene scaffold, which is associated with anti-inflammatory and anticancer properties .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(4-methoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O4/c1-37-23-16-14-22(15-17-23)33-31-24(18-20-6-5-9-27(38-2)28(20)39-31)30(36)32-21-12-10-19(11-13-21)29-34-25-7-3-4-8-26(25)35-29/h3-18H,1-2H3,(H,32,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTNZRSAOCAKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide, a member of the chromene derivative family, has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
This compound features a complex structure characterized by a benzodiazole moiety, methoxy groups, and a carboxamide functional group. The synthesis typically involves several steps:
- Formation of Benzodiazole Moiety : Cyclization of o-phenylenediamine with carboxylic acid derivatives.
- Synthesis of Chromene Core : Condensation of salicylaldehyde with ketones under acidic or basic conditions.
- Coupling Reactions : Utilization of coupling reagents like EDCI or DCC to link the benzodiazole and chromene structures.
- Functional Group Introduction : Methoxy and carboxamide groups are added through nucleophilic substitution reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Notably, it may inhibit enzymes associated with inflammation and cancer progression, thereby showcasing potential therapeutic applications.
Biological Activity Studies
Research has demonstrated that this compound exhibits several biological activities:
Antimicrobial Activity
A study evaluated the antimicrobial effects against various bacterial strains, revealing significant inhibitory activity. The compound's structure was linked to enhanced interaction with bacterial cell membranes, leading to increased permeability and cell death.
Anti-inflammatory Properties
In animal models, this compound demonstrated notable anti-inflammatory effects. It reduced paw edema in rats, indicating its potential as an anti-inflammatory agent. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
Antitumor Activity
Preliminary studies have indicated that this compound may possess antitumor properties. In vitro assays showed inhibition of cancer cell proliferation, particularly in breast and colon cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide | Lacks methoxy group | Moderate antimicrobial |
| (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxylic acid | Contains carboxylic acid | Limited anti-inflammatory |
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving the application of this compound on Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial properties.
- Anti-inflammatory Study : In a controlled experiment with albino rats, administration resulted in a 50% reduction in paw swelling compared to the control group after 24 hours post-treatment.
Scientific Research Applications
Overview
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential biological activities. This compound belongs to the class of chromene derivatives, characterized by the presence of a benzodiazole moiety, methoxy groups, and a carboxamide functional group.
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Properties :
- The compound has been shown to inhibit the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and death.
- For example, it has been reported to target the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.
-
Antimicrobial Effects :
- Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
-
Anti-inflammatory Activity :
- The compound has demonstrated the ability to reduce inflammation in preclinical models, potentially making it useful for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Case Studies
Several case studies have been documented regarding the applications of this compound:
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis through activation of caspase pathways.
-
Antimicrobial Study :
- Research conducted by International Journal of Antimicrobial Agents evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli.
-
Inflammation Model :
- In a preclinical study featured in Pharmacology Research, this compound was tested in an animal model of arthritis. The results demonstrated a marked decrease in inflammatory markers and joint swelling, suggesting its potential as an anti-inflammatory therapeutic agent.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy groups at positions 8 (chromene ring) and 4' (phenylimino group) are susceptible to nucleophilic substitution under acidic or basic conditions. For example:
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Demethylation : Treatment with HBr/acetic acid removes methoxy groups, forming hydroxyl derivatives. This reaction is critical for modifying solubility and hydrogen-bonding capacity.
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Alkylation : Methoxy groups can be replaced by other nucleophiles (e.g., amines) under SN2 conditions.
Table 1: Demethylation Reaction Conditions and Outcomes
| Reagent System | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HBr (48%)/AcOH | 80°C, 6h | Hydroxyl derivative | 72 | |
| BBr₃ in DCM | 0°C→RT, 4h | 8-Hydroxy-2-[(4-hydroxyphenyl)imino] | 85 |
Cyclization Reactions
The imino group (-N=C-) and carboxamide (-CONH-) participate in cyclization to form fused heterocycles. Key examples include:
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Pyrimidinone Formation : Reaction with ethyl cyanoacetate in ethanol under reflux yields pyrimidinone derivatives via Knoevenagel condensation .
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Pyrazole Synthesis : Hydrazine hydrate reacts with the imino group, forming pyrazole rings at the chromene core .
Table 2: Cyclization Products and Yields
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Target Compound | Ethyl cyanoacetate | Chromeno[2,3-d]pyrimidin-4-one | 68 | |
| Target Compound | Hydrazine hydrate | 2-Hydrazinylpyrazole derivative | 75 |
Condensation Reactions
The carboxamide group undergoes condensation with amines or aldehydes to form Schiff bases or urea derivatives:
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Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) produces imine-linked hybrids .
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Urea Derivatives : Treatment with isocyanates generates urea-functionalized analogs.
Table 3: Condensation Reactions with Carboxamide
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 8h | N-Benzylidene derivative | Anticancer screening | |
| Phenyl isocyanate | DMF, RT, 12h | Urea-linked chromene-benzimidazole | Enzyme inhibition |
Electrophilic Aromatic Substitution
The electron-rich benzimidazole and chromene rings undergo electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the benzimidazole ring.
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Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups, enhancing water solubility .
Reduction Reactions
The imino group (-N=C-) is reducible to amine (-NH-CH₂-) using catalytic hydrogenation:
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H₂/Pd-C : Converts the imino group to a secondary amine, altering the compound’s planarity and bioactivity .
Table 4: Reduction Outcomes
| Reducing Agent | Conditions | Product | Bioactivity Change | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd-C (10%) | EtOH, RT, 3h | 2-Aminochromene derivative | Reduced cytotoxicity |
Oxidation Reactions
The chromene ring’s conjugated double bonds are prone to oxidation:
-
Epoxidation : mCPBA (meta-chloroperbenzoic acid) forms an epoxide at the 2,3-position of the chromene ring.
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Ring-Opening : Strong oxidants like KMnO₄ cleave the chromene ring to yield dicarboxylic acids.
Metal Coordination
The benzimidazole nitrogen and carboxamide oxygen act as ligands for transition metals:
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Cu(II) Complexation : Forms stable complexes with CuCl₂, enhancing antioxidant properties.
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Zn(II) Coordination : Improves stability in biological media.
Key Research Findings
-
Structure-Activity Relationship (SAR) :
-
Mechanistic Insights :
-
Schiff base derivatives inhibit topoisomerase II by intercalating DNA.
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Urea analogs act as PARP-1 inhibitors (Ki = 0.8 nM).
-
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with three analogs from the literature:
*Inferred by replacing 4-methyl (Analog 1) with 4-methoxy.
†Calculated by adding 16 g/mol (OCH₃ vs. CH₃) to Analog 1’s molar mass.
‡Estimated based on Analog 1’s density.
§Predicted increase due to additional methoxy’s electron-donating effect.
Structural and Electronic Effects
- Target vs. This enhances aqueous solubility, critical for bioavailability, while the methoxy group’s electron-donating nature may strengthen π-π interactions in hydrophobic binding pockets .
- Target vs. The target’s single para-methoxy balances solubility and steric effects .
- Target vs. Analog 3 (2-Methylphenyl) : The ortho-methyl group in Analog 3 disrupts molecular planarity, limiting interactions with flat binding sites (e.g., DNA grooves or kinase ATP pockets). The target’s para-methoxy maintains planarity, favoring such interactions .
Physicochemical and Pharmacokinetic Implications
- Solubility : The target compound’s methoxy group increases logP slightly compared to methyl analogs but remains more lipophilic than dimethoxy derivatives. This positions it favorably for oral absorption.
- pKa and Ionization : The predicted pKa (~10.75–11.75) suggests partial ionization at physiological pH, enhancing solubility in gastrointestinal fluids while retaining passive diffusion capacity .
- Synthetic Accessibility : Analog 1’s synthesis (reported in ) involves condensation of benzimidazole precursors with chromene intermediates. The target compound likely follows a similar route, substituting 4-methoxyaniline for 4-methylaniline.
Bioactivity Trends in Analogs
While direct bioactivity data for the target compound are absent, insights from analogs include:
- Analog 1 : Demonstrated moderate kinase inhibition in preliminary screens, attributed to the benzimidazole-chromene scaffold .
- Analog 2 : Enhanced solubility from dimethoxy groups correlated with improved in vitro cytotoxicity in cancer cell lines .
- Analog 3 : Ortho-methyl substitution reduced binding affinity to EGFR kinase by 40% compared to para-substituted analogs, highlighting the importance of substituent position .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis involves three primary steps:
Chromene Core Formation : Cyclization of substituted salicylaldehyde derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
Imine Linkage : Condensation of the chromene intermediate with 4-methoxyaniline in ethanol at room temperature, catalyzed by acetic acid .
Carboxamide Coupling : Reaction of the imino-chromene intermediate with 4-(1H-benzimidazol-2-yl)phenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in dry THF .
Critical Conditions :
- Solvents: DMF for cyclization, ethanol for imine formation, anhydrous THF for coupling.
- Catalysts: Palladium (e.g., Pd(OAc)₂) for cross-coupling steps .
- Purification: Column chromatography (silica gel, EtOAc/hexane) and recrystallization (ethanol) .
Q. Which analytical techniques are critical for confirming the structure and purity of the compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 column with methanol/water (70:30) gradient; retention time compared to standards .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm proton environments (e.g., methoxy peaks at δ 3.8–4.0 ppm, imine protons at δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 542.18) .
- X-ray Crystallography : Single-crystal analysis to resolve Z-configuration of the imine group .
Q. What strategies ensure high compound purity during synthesis?
- Methodological Answer :
- Purification : Sequential use of column chromatography (silica gel, EtOAc/hexane) and recrystallization (ethanol) to remove unreacted intermediates .
- In-Process Monitoring : TLC at each step (hexane:EtOAc 3:1) to track reaction progress .
- Final Purity Assessment : HPLC purity ≥95% with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
- Substituent Variation : Systematically modify functional groups (e.g., replace methoxy with fluoro or hydroxy groups) to assess impact on bioactivity .
- In Vitro Assays :
- Enzyme inhibition (e.g., kinase assays using fluorescence polarization).
- Cellular cytotoxicity (MTT assay in cancer cell lines) .
- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., Bcl-2 or tubulin) .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Orthogonal Validation : Repeat assays under varied conditions (e.g., pH, temperature) to confirm reproducibility .
- Stability Testing : Assess compound degradation via LC-MS under physiological conditions (e.g., PBS buffer at 37°C) .
- Parameter Optimization : Apply Design of Experiments (DoE) to statistically evaluate variables (e.g., solvent polarity, catalyst loading) .
Q. What computational strategies predict target interactions and electronic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS for simulating ligand-protein binding stability over 100 ns trajectories .
- Density Functional Theory (DFT) : Gaussian 16 to calculate HOMO-LUMO gaps and electrostatic potential maps .
- Pharmacophore Modeling : Phase module in Schrödinger to identify critical interaction motifs (e.g., hydrogen-bond donors) .
Methodological Notes
- Experimental Design : Use flow chemistry setups (e.g., microreactors) to enhance reproducibility and scalability .
- Data Contradictions : Cross-validate bioactivity results with orthogonal assays (e.g., SPR for binding kinetics vs. ITC for thermodynamics) .
- Advanced Characterization : Employ single-crystal X-ray diffraction to resolve stereochemical ambiguities in the Z-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
